5-Bromo-2-chloro-4-methylpyridin-3-ol
CAS No.: 1211530-16-3
Cat. No.: VC8218653
Molecular Formula: C6H5BrClNO
Molecular Weight: 222.47 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1211530-16-3 |
---|---|
Molecular Formula | C6H5BrClNO |
Molecular Weight | 222.47 g/mol |
IUPAC Name | 5-bromo-2-chloro-4-methylpyridin-3-ol |
Standard InChI | InChI=1S/C6H5BrClNO/c1-3-4(7)2-9-6(8)5(3)10/h2,10H,1H3 |
Standard InChI Key | JPWXLDARURVSHK-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NC=C1Br)Cl)O |
Canonical SMILES | CC1=C(C(=NC=C1Br)Cl)O |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a pyridine ring substituted at the 2-, 4-, and 5-positions with chlorine, methyl, and bromine groups, respectively, alongside a hydroxyl group at the 3-position . This arrangement creates distinct electronic effects: bromine and chlorine inductively withdraw electron density, while the hydroxyl group contributes hydrogen-bonding capacity. X-ray crystallography data remain unavailable, but computational models predict a planar pyridine core with substituents adopting equatorial orientations to minimize steric strain .
Physicochemical Parameters
Key properties derived from experimental and computational analyses include:
Notably, density, melting point, and boiling point data are absent from publicly available literature, highlighting gaps in characterization . The value suggests moderate lipid solubility, implying potential membrane permeability in biological systems .
Synthetic Pathways and Industrial Production
Reported Synthesis Methods
While no direct synthesis protocols for 5-bromo-2-chloro-4-methylpyridin-3-ol are documented in the reviewed literature, analogous halogenated pyridines are typically synthesized through:
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Electrophilic Aromatic Substitution: Sequential halogenation of methylpyridinol precursors using and under controlled conditions .
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Metal-Catalyzed Cross-Coupling: Suzuki-Miyaura reactions employing boronic acids to introduce aryl groups post-halogenation .
The absence of explicit synthetic data for this compound suggests it may be produced via proprietary routes or as a minor byproduct in related syntheses.
Industrial Manufacturing Considerations
Scale-up challenges include:
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Regioselectivity Control: Minimizing undesired ortho/para isomers during halogenation .
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Waste Management: Handling halogenated byproducts and acidic catalysts (e.g., ) .
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Purification Complexity: Separating structurally similar impurities due to the compound’s high halogen content .
A patented Friedel-Crafts acylation method for related benzophenones demonstrates the feasibility of aluminum trichloride-mediated reactions in dichloromethane, though adaptation to pyridine systems would require modified conditions .
Applications in Chemical Research
Materials Science Applications
Preliminary evidence from analogous compounds suggests utility in:
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